molecular formula C11H11FO3 B6209109 (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans CAS No. 1612885-98-9

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Cat. No.: B6209109
CAS No.: 1612885-98-9
M. Wt: 210.2
InChI Key:
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Description

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a fluorophenyl group and a hydroxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans
  • (1s,3s)-1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans
  • (1s,3s)-1-(2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans

Uniqueness

(1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine’s high electronegativity and small size allow it to modulate electronic effects and enhance metabolic stability, making this compound particularly valuable in medicinal chemistry and other research areas.

Properties

CAS No.

1612885-98-9

Molecular Formula

C11H11FO3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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